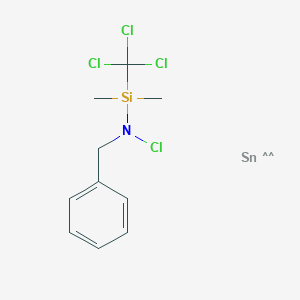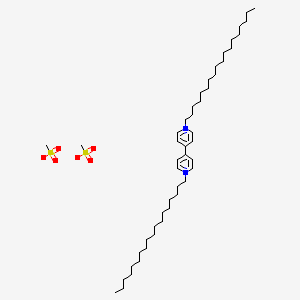
1,1'-Dioctadecyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate is a bis-N-substituted bipyridinium compound. It is known for its unique structural properties and applications in various scientific fields. The compound is characterized by its long alkyl chains and bipyridinium core, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the quaternization of 4,4’-bipyridine with octadecyl bromide, followed by ion exchange with dimethanesulfonate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using column chromatography or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridinium core to bipyridine.
Substitution: The long alkyl chains can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products:
Oxidation: N-oxides of the bipyridinium core.
Reduction: Bipyridine derivatives.
Substitution: Alkyl-substituted bipyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The bipyridinium core can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
- Octadecyl viologen dibromide
- Methyl viologen dichloride hydrate
- Ethyl viologen dibromide
Comparison: 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate stands out due to its unique combination of long alkyl chains and bipyridinium core. This structure imparts distinct amphiphilic properties, making it more effective in applications involving lipid bilayers and membrane proteins compared to its shorter-chain counterparts .
Eigenschaften
CAS-Nummer |
90449-47-1 |
|---|---|
Molekularformel |
C48H88N2O6S2 |
Molekulargewicht |
853.4 g/mol |
IUPAC-Name |
methanesulfonate;1-octadecyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C46H82N2.2CH4O3S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-41-35-45(36-42-47)46-37-43-48(44-38-46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-5(2,3)4/h35-38,41-44H,3-34,39-40H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
CVLVLBFUZRJIBZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
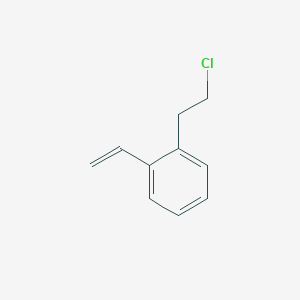
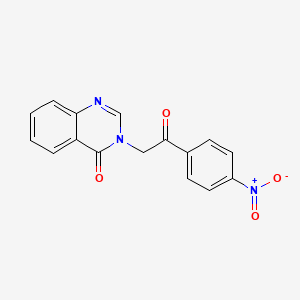
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
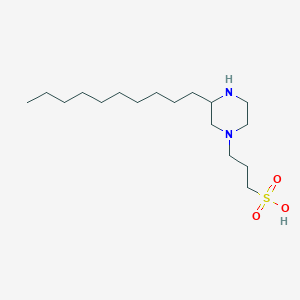
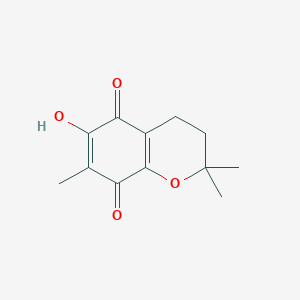
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
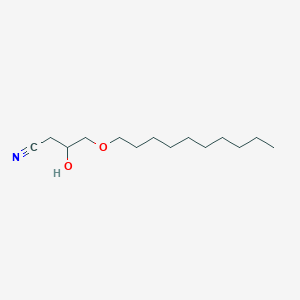
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

